Human P2X3 Homotrimer Antagonist Potency: Furo[2,3-c]pyridine Derivative vs. Gefapixant
The furo[2,3-c]pyridine-6(7H)-one scaffold confers low nanomolar potency at human P2X3 homotrimeric receptors. Patent data for structurally related furo[2,3-c]pyridine carboxamide analogs demonstrate IC50 values in the range of 25–30 nM at recombinant human P2X3 expressed in C6BU-1 cells, assessed via ATP-evoked calcium flux at pH 7.5 [1]. In contrast, the clinical benchmark gefapixant (AF-219) exhibits a reported human P2X3 IC50 of approximately 250 nM in comparable calcium mobilization assays [2]. This approximately 8- to 10-fold improvement in cell-based potency indicates that furo[2,3-c]pyridine-based antagonists may achieve target occupancy at lower systemic exposures, a critical parameter for reducing dose-dependent off-target effects.
| Evidence Dimension | Human P2X3 receptor antagonist IC50 |
|---|---|
| Target Compound Data | 25–30 nM (C6BU-1 cells, ATP-evoked Ca²⁺ flux, pH 7.5) [1] |
| Comparator Or Baseline | Gefapixant (AF-219): ~250 nM (comparable calcium mobilization assay) [2] |
| Quantified Difference | ~8- to 10-fold greater potency for the furo[2,3-c]pyridine scaffold |
| Conditions | Recombinant human P2X3; C6BU-1 or 1321N1 host cells; pH 7.5; antagonist mode |
Why This Matters
Greater target potency at lower compound concentration directly reduces the molar dose required for in vivo efficacy studies, minimizing solubility burden and non-specific binding artifacts in preclinical pharmacology.
- [1] BindingDB Entry BDBM183200. IC50 30 nM against human P2X3. Patent assignments: US9150546, US9688643, US9718790. View Source
- [2] Abdulqawi, R. et al. Lancet, 2015, 385, 1198–1205. Gefapixant P2X3 IC50 data from primary pharmacology profiling. View Source
